
Praseodymium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium arsenide is a binary inorganic compound composed of praseodymium and arsenic, with the chemical formula PrAs. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound forms cubic crystals and has a structure similar to sodium chloride .
Preparation Methods
Praseodymium arsenide can be synthesized by heating praseodymium and arsenic together. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{Pr} + \text{As} \rightarrow \text{PrAs} ] This process involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Praseodymium arsenide undergoes various chemical reactions, including:
Oxidation: When heated, this compound decomposes into arsenic and this compound (Pr4As3). This reaction occurs at elevated temperatures and can be represented as[ 4 \text{PrAs} \rightarrow 3 \text{Pr} + \text{As} ]
Reduction: this compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.
Substitution: This compound can participate in substitution reactions with other elements or compounds, leading to the formation of new compounds.
Scientific Research Applications
Praseodymium arsenide has several scientific research applications, including:
Semiconductor Materials: It is used in the development of semiconductor devices due to its unique electrical properties.
Photo Optic Applications: This compound is utilized in photo optic applications, where its properties are beneficial for light detection and manipulation.
Materials Science: The compound is studied for its potential use in advanced materials, including high-strength alloys and specialized ceramics.
Mechanism of Action
The mechanism of action of praseodymium arsenide is primarily related to its electronic structure and interactions with other materials. As a semiconductor, it can influence the flow of electrons and holes, making it useful in electronic devices. The compound’s effects are largely determined by its ability to form stable bonds with other elements and its behavior under various conditions .
Comparison with Similar Compounds
Praseodymium arsenide can be compared with other praseodymium compounds, such as:
- Praseodymium Nitride (PrN)
- Praseodymium Phosphide (PrP)
- Praseodymium Antimonide (PrSb)
- Praseodymium Bismuthide (PrBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For example, praseodymium nitride is known for its magnetic properties, while praseodymium phosphide is used in high-temperature applications .
Properties
CAS No. |
12044-28-9 |
|---|---|
Molecular Formula |
AsPr |
Molecular Weight |
215.82925 g/mol |
IUPAC Name |
arsanylidynepraseodymium |
InChI |
InChI=1S/As.Pr |
InChI Key |
NJQBXEXIDZEJEW-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


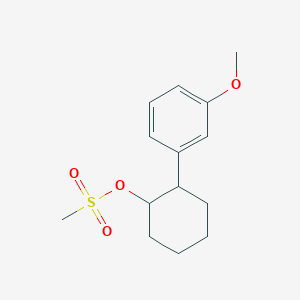
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
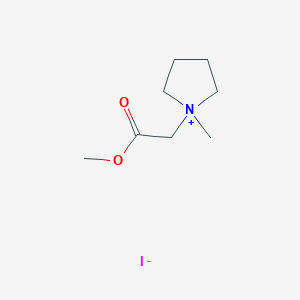
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
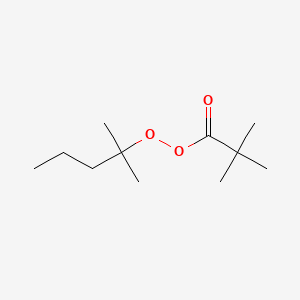

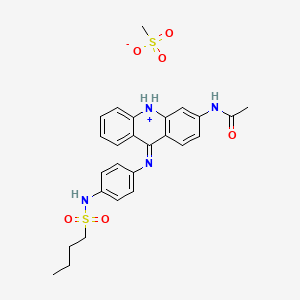


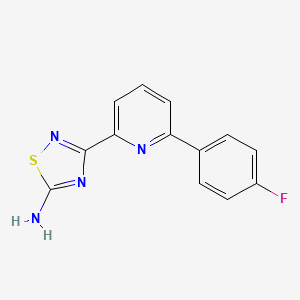
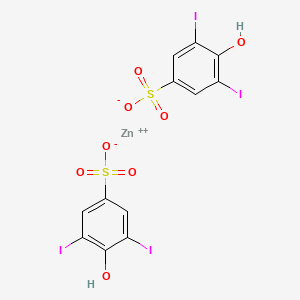
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
